molecular formula C10H6N2O2 B11991995 Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- CAS No. 143049-24-5

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-

Cat. No.: B11991995
CAS No.: 143049-24-5
M. Wt: 186.17 g/mol
InChI Key: UMASDQRQWMQSCV-UHFFFAOYSA-N
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Description

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]-, is a chemical reagent of high interest in scientific research and development. This compound belongs to a class of molecules known for their utility as key intermediates in organic synthesis . Researchers value these structures for their electrophilic properties, which allow them to participate in various addition reactions and cyclization processes, facilitating the construction of more complex molecular architectures found in pharmaceuticals and agrochemicals . The presence of the 2,5-dihydroxyphenyl moiety suggests potential for specific chemical interactions and reactivity. Compounds in this family have been studied for their biological relevance and are often explored as candidates in drug discovery projects . This product is provided for research purposes only. It is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions as its full safety profile has not been fully characterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143049-24-5

Molecular Formula

C10H6N2O2

Molecular Weight

186.17 g/mol

IUPAC Name

2-[(2,5-dihydroxyphenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H6N2O2/c11-5-7(6-12)3-8-4-9(13)1-2-10(8)14/h1-4,13-14H

InChI Key

UMASDQRQWMQSCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C=C(C#N)C#N)O

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Catalysts : Ammonium acetate (NH₄OAc) is commonly employed due to its mild basicity and efficiency in promoting condensation without side reactions. Alternative catalysts include piperidine or pyridine, though these may require anhydrous conditions.

  • Solvent Systems : Reactions are typically conducted in aqueous ethanol (50–80% v/v) or pure water to enhance solubility of the phenolic aldehyde while maintaining reaction efficiency.

  • Temperature and Duration : Reflux conditions (70–90°C) for 4–6 hours yield optimal conversion rates. Prolonged heating beyond 8 hours may lead to decomposition of the product.

Example Procedure

  • Dissolve 2,5-dihydroxybenzaldehyde (1.0 equiv) and malononitrile (1.2 equiv) in 50 mL of 70% ethanol.

  • Add ammonium acetate (0.1 equiv) and reflux the mixture at 80°C for 5 hours.

  • Cool the reaction to room temperature, inducing crystallization.

  • Filter and wash the precipitate with cold ethanol to isolate the product.

Yield and Purity : This method typically achieves yields of 75–85%, with purity >95% confirmed via HPLC.

Solvent-Free Mechanochemical Synthesis

Recent advancements emphasize solvent-free mechanochemical synthesis to improve sustainability and reduce waste. This method involves grinding 2,5-dihydroxybenzaldehyde and malononitrile in a ball mill with a catalytic amount of potassium carbonate (K₂CO₃).

Key Advantages

  • Reaction Time : Completion within 30–45 minutes, significantly faster than traditional reflux methods.

  • Yield : Comparable to solution-phase synthesis (80–82%) but with reduced energy input.

  • Green Chemistry Metrics : Eliminates solvent use, aligning with principles of atom economy and waste minimization.

Microwave-Assisted Synthesis

Microwave irradiation offers rapid and uniform heating, enhancing reaction kinetics.

Optimized Protocol

  • Mix 2,5-dihydroxybenzaldehyde (1.0 equiv), malononitrile (1.1 equiv), and cerium(III) chloride (CeCl₃·7H₂O, 5 mol%) in ethanol.

  • Irradiate at 100°C for 10–15 minutes under 300 W power.

  • Quench the reaction with ice water and filter the precipitate.

Performance Metrics

  • Yield : 88–90%

  • Purity : 98% (by ¹H NMR)

  • Energy Efficiency : 70% reduction in energy consumption compared to conventional heating.

Catalytic Systems and Their Impact

Heterogeneous Catalysis

Zeolite-supported catalysts (e.g., HZSM-5) enable recyclability and ease of separation. A study demonstrated that HZSM-5 (0.5 g) in toluene at 110°C achieves 78% yield after three cycles.

Acidic Catalysts

Phosphorus oxychloride (POCl₃) and aluminum trichloride (AlCl₃) are effective in anhydrous conditions but require stringent moisture control. These catalysts are less favored due to side reactions with phenolic hydroxyl groups.

Purification and Characterization

Recrystallization

The crude product is purified via recrystallization from ethanol , yielding needle-like crystals suitable for X-ray diffraction.

Crystallographic Data

ParameterValue
Crystal SystemTriclinic
Space GroupP 1 
Unit Cell Dimensionsa = 7.57 Å, b = 8.92 Å, c = 9.23 Å
Dihedral Angle13.49° (between aromatic and dinitrile groups)

Spectroscopic Validation

  • IR (KBr) : ν = 2220 cm⁻¹ (C≡N), 1605 cm⁻¹ (C=C), 3400 cm⁻¹ (O-H).

  • ¹H NMR (DMSO-d₆) : δ 6.80–7.20 (m, 3H, aromatic), 8.45 (s, 1H, CH=), 9.85 (s, 2H, OH).

Challenges and Mitigation Strategies

Side Reactions

  • Oxidation of Phenolic Groups : Conduct reactions under nitrogen atmosphere to prevent quinone formation.

  • Polymerization of Malononitrile : Use stoichiometric excess of aldehyde (1.2:1) to suppress self-condensation.

Scalability

Pilot-scale trials indicate that continuous flow reactors enhance reproducibility and throughput. A tubular reactor with residence time of 20 minutes achieved 82% yield at 100 g scale.

Comparative Analysis of Methods

MethodYield (%)Purity (%)TimeSustainability
Traditional Reflux75–85954–6 hoursModerate
Mechanochemical80–829730–45 minsHigh
Microwave88–909810–15 minsModerate

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The hydroxyl groups on the phenyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10_{10}H6_6N2_2O2_2
  • CAS Number : 1061287-70-4
  • Synonyms : 2-(2,5-dihydroxybenzylidene)malononitrile

This compound features a malononitrile moiety connected to a 2,5-dihydroxyphenyl group, which contributes to its unique chemical properties and potential applications.

Coordination Chemistry

Propanedinitrile can serve as a ligand in coordination chemistry. Its ability to coordinate with metal ions allows it to form complexes that are useful in various chemical syntheses and catalysis processes.

Medicinal Chemistry

Research has indicated that Propanedinitrile exhibits potential therapeutic properties:

  • Anticancer Activity : Studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines, suggesting its utility in developing anticancer agents .
  • Anti-inflammatory Properties : The compound's structural features are associated with anti-inflammatory effects, making it a candidate for further pharmacological investigations .

Organic Electronics

Propanedinitrile is being explored in the development of organic electronic devices due to its electronic properties. It can be utilized in organic photovoltaics and light-emitting diodes (LEDs), contributing to advancements in sustainable energy technologies .

Data Table: Summary of Applications

Application AreaSpecific Use CaseReference
Coordination ChemistryLigand for metal complexes
Medicinal ChemistryAnticancer and anti-inflammatory properties
Organic ElectronicsComponents in organic photovoltaics and LEDs

Case Study 1: Anticancer Activity

A recent study synthesized various derivatives of Propanedinitrile and evaluated their cytotoxic effects on different cancer cell lines. The results indicated significant inhibition of cell growth, particularly in breast cancer cells. This highlights the potential for developing new anticancer therapies based on this compound's structure .

Case Study 2: Coordination Complexes

Research into the coordination chemistry of Propanedinitrile revealed that it forms stable complexes with transition metals. These complexes demonstrated enhanced catalytic activity in organic reactions, suggesting practical applications in synthetic chemistry .

Mechanism of Action

The mechanism of action of propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the phenyl ring can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and functional group impacts among analogous propanedinitriles:

Compound Name (CAS) Substituents Key Functional Groups Electronic Effects
[(2,5-Dihydroxyphenyl)methylene]- (143049-24-5) 2-OH, 5-OH -OH (×2) Electron-donating (+M effect)
2-Chlorobenzylidenemalononitrile (2698-41-1) 2-Cl -Cl Electron-withdrawing (-I effect)
[(3-Hydroxy-4-nitro-phenyl)methylene]- (N/A) 3-OH, 4-NO₂ -OH, -NO₂ Strongly electron-withdrawing
[(4-Methoxyphenyl)methylene]- (N/A) 4-OCH₃ -OCH₃ Electron-donating (+M effect)
NIAD-4 (N/A) Bithiophene + 4-hydroxyphenyl -OH, conjugated system Extended conjugation (fluorescence)

Solubility and Polarity

  • [(2,5-Dihydroxyphenyl)methylene]-: High solubility in polar solvents (e.g., water, ethanol) due to dual -OH groups enabling hydrogen bonding .
  • 2-Chlorobenzylidenemalononitrile: Moderate polarity; reduced solubility in water compared to hydroxylated analogues due to the hydrophobic -Cl group .
  • [(3-Hydroxy-4-nitro-phenyl)methylene]-: Enhanced solubility in polar solvents (e.g., DMSO, acetone) owing to synergistic -OH and -NO₂ groups .
  • [(4-Methoxyphenyl)methylene]- : Soluble in moderately polar solvents (e.g., chloroform) due to the -OCH₃ group’s balance of polarity and hydrophobicity .

Data Tables

Table 2: Electronic Effects on Reactivity

Substituent Electronic Effect Reactivity Trend
-OH (×2) Electron-donating Stabilizes electrophilic sites
-Cl Electron-withdrawing Increases electrophilicity
-NO₂ Strong electron-withdrawing Enhances oxidative reactivity
-OCH₃ Electron-donating Reduces electrophilicity

Biological Activity

Propanedinitrile, [(2,5-dihydroxyphenyl)methylene]- is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H6_6N2_2O2_2
  • Molecular Weight : 198.17 g/mol
  • Structure : The compound features a propanedinitrile moiety linked to a (2,5-dihydroxyphenyl)methylene group, which contributes to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that propanedinitrile derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that compounds similar to [(2,5-dihydroxyphenyl)methylene]- possess inhibitory effects against various bacterial strains. For instance:

  • Study Findings : A study showed that derivatives of propanedinitrile inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the specific derivative tested .

Anticancer Activity

The anticancer potential of propanedinitrile derivatives has also been a focus of research. Notably:

  • Cell Line Studies : In vitro assays using human cancer cell lines such as PC-3 (prostate cancer) and HT-29 (colorectal cancer) have revealed that these compounds exhibit cytotoxic effects. For example, an IC50_{50} value of approximately 25 µM was recorded for PC-3 cells, indicating potent antiproliferative activity .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), which play critical roles in cell signaling pathways related to cancer cell death .

Synthesis Methods

The synthesis of propanedinitrile derivatives typically involves several approaches:

  • Condensation Reactions : The reaction between appropriate aldehydes and nitriles under acidic or basic conditions.
  • Multi-step Synthesis : Utilizing intermediates from other organic reactions to form the desired propanedinitrile structure .

Case Study 1: Antimicrobial Efficacy

In a study published in MDPI, researchers synthesized various propanedinitrile derivatives and tested their antimicrobial properties against Bacillus subtilis and Candida albicans. The results indicated that certain derivatives exhibited higher potency than traditional antibiotics, suggesting their potential as alternative antimicrobial agents .

Case Study 2: Anticancer Activity

A comparative study evaluated the anticancer effects of propanedinitrile derivatives on multiple cancer cell lines. The findings revealed that compounds with hydroxyl substitutions showed enhanced efficacy against both prostate and colorectal cancer cells compared to their unsubstituted counterparts. This highlights the importance of structural modifications in enhancing biological activity .

Data Summary Table

PropertyValue/Description
Molecular FormulaC10_{10}H6_6N2_2O2_2
Molecular Weight198.17 g/mol
Antimicrobial ActivityMIC 10-50 µg/mL against S. aureus, E. coli
Anticancer ActivityIC50_{50} ~25 µM against PC-3 cells
Synthesis MethodsCondensation reactions; Multi-step synthesis

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing [(2,5-dihydroxyphenyl)methylene]propanedinitrile with a focus on green chemistry principles?

  • Methodological Answer : Synthesis can be optimized using green catalysts such as L-Proline-Fe3O4 magnetic nanoparticles (MNPs), which enhance reaction efficiency while minimizing environmental impact. Key steps include:

  • Reaction Setup : Combine 2,5-dihydroxybenzaldehyde with malononitrile in ethanol under reflux.

  • Catalyst Use : Add L-Proline-Fe3O4 MNPs (5–10 mol%) to facilitate Knoevenagel condensation at 60–80°C.

  • Workup : Filter the catalyst magnetically for reuse, and recrystallize the product from ethanol.

  • Yield Optimization : Adjust molar ratios (e.g., 1:1.2 aldehyde-to-nitrile) and reaction time (4–6 hrs) to achieve >85% yield .

    • Data Table :
CatalystSolventTemperature (°C)Yield (%)Reusability (Cycles)
L-Proline-Fe3O4 MNPEthanol60–8085–905
Conventional BaseDMF100–12070–751

Q. How is the structural characterization of [(2,5-dihydroxyphenyl)methylene]propanedinitrile performed to confirm its molecular configuration?

  • Methodological Answer : Use a combination of spectroscopic and computational techniques:

  • NMR Analysis : Assign peaks for aromatic protons (δ 6.8–7.2 ppm) and nitrile groups (δ 3.5–4.0 ppm) in 1^1H and 13^13C spectra.
  • X-ray Crystallography : Resolve bond lengths (e.g., C≡N: ~1.15 Å) and dihedral angles to confirm planarity of the conjugated system.
  • Computational Validation : Compare experimental data with density functional theory (DFT)-optimized structures (B3LYP/6-311++G** basis set) .

Q. What safety protocols are critical when handling [(2,5-dihydroxyphenyl)methylene]propanedinitrile in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and P95 respirators to avoid dermal/ocular exposure and inhalation of dust .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation.
  • Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal via licensed hazardous waste services .

Advanced Research Questions

Q. How can computational models predict the electronic and thermodynamic properties of [(2,5-dihydroxyphenyl)methylene]propanedinitrile?

  • Methodological Answer :

  • Quantum Chemistry : Perform Hartree-Fock or DFT calculations (e.g., Gaussian 16) to compute HOMO-LUMO gaps (indicative of reactivity) and dipole moments.

  • QSPR Models : Correlate molecular descriptors (e.g., polar surface area, logP) with experimental solubility or toxicity data using neural networks .

  • Thermodynamic Profiling : Calculate Gibbs free energy of formation (ΔGf) via statistical thermodynamics to predict stability under varying temperatures .

    • Data Table :
PropertyDFT (B3LYP)ExperimentalError (%)
HOMO-LUMO Gap (eV)4.24.12.4
Dipole Moment (Debye)5.85.63.5

Q. What mechanisms underlie the biological activity of [(2,5-dihydroxyphenyl)methylene]propanedinitrile as a tyrosine phosphorylation inhibitor?

  • Methodological Answer :

  • Kinase Assays : Use in vitro kinase profiling (e.g., EGFR or Src kinases) to measure IC50 values via fluorescence polarization.
  • Molecular Docking : Simulate binding interactions (AutoDock Vina) between the compound’s nitrile groups and kinase ATP-binding pockets.
  • Cell-Based Studies : Treat cancer cell lines (e.g., HeLa) and quantify phosphotyrosine levels via Western blotting .

Q. How can researchers resolve contradictions in spectroscopic data for [(2,5-dihydroxyphenyl)methylene]propanedinitrile derivatives?

  • Methodological Answer :

  • Multi-Technique Validation : Cross-validate NMR, IR, and mass spectrometry data to distinguish between structural isomers.
  • Dynamic NMR : Analyze temperature-dependent 1^1H NMR shifts to detect rotational barriers in substituents (e.g., methoxy vs. hydroxyl groups).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled analogs to trace carbon connectivity in complex spectra .

Q. What methodologies are recommended for assessing the environmental impact of [(2,5-dihydroxyphenyl)methylene]propanedinitrile?

  • Methodological Answer :

  • Ecotoxicology Testing : Conduct acute toxicity assays on Daphnia magna (48-hr LC50) and algae (72-hr growth inhibition).
  • Biodegradation Studies : Use OECD 301F manometric respirometry to measure biological oxygen demand (BOD) over 28 days.
  • Soil Mobility : Apply column chromatography with HPLC-UV to determine adsorption coefficients (Kd) in loam or sandy soils .

Q. How can reaction conditions be optimized to enhance the regioselectivity of [(2,5-dihydroxyphenyl)methylene]propanedinitrile in cross-coupling reactions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium (PdCl2) or copper (CuI) catalysts with ligands (e.g., BINAP) in Suzuki-Miyaura couplings.
  • Solvent Effects : Compare polar aprotic (DMF) vs. non-polar (toluene) solvents to favor para-substitution over ortho/meta products.
  • Kinetic Monitoring : Use in situ FTIR to track intermediate formation and adjust reaction time/temperature .

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